molecular formula C11H14O5S B14521803 Benzenesulfonic acid;4-methoxybut-2-yn-1-ol CAS No. 62690-41-9

Benzenesulfonic acid;4-methoxybut-2-yn-1-ol

Cat. No.: B14521803
CAS No.: 62690-41-9
M. Wt: 258.29 g/mol
InChI Key: CLTMLGUHNXMPHS-UHFFFAOYSA-N
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Description

Benzenesulfonic acid;4-methoxybut-2-yn-1-ol is a compound that combines the properties of benzenesulfonic acid and 4-methoxybut-2-yn-1-ol. Benzenesulfonic acid is an organosulfur compound with the formula C6H6O3S, known for its strong acidic properties and solubility in water and ethanol . 4-methoxybut-2-yn-1-ol is an alkyne alcohol with a methoxy group, contributing unique reactivity due to the presence of both an alkyne and an alcohol functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenesulfonic acid is typically prepared through the sulfonation of benzene using concentrated sulfuric acid . This process involves the electrophilic substitution of a hydrogen atom on the benzene ring with a sulfonic acid group (-SO3H). The reaction is highly exothermic and requires careful control of temperature and concentration.

4-methoxybut-2-yn-1-ol can be synthesized through various methods, including the reaction of propargyl alcohol with methanol in the presence of a base. The combination of these two compounds to form benzenesulfonic acid;4-methoxybut-2-yn-1-ol would likely involve a sulfonation reaction where the sulfonic acid group attaches to the alkyne alcohol.

Industrial Production Methods

Industrial production of benzenesulfonic acid involves large-scale sulfonation reactors where benzene is continuously fed into a reactor containing concentrated sulfuric acid. The reaction is controlled to maintain optimal temperature and concentration to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid;4-methoxybut-2-yn-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the alkyne group.

    Substitution: Nucleophiles such as amines or alcohols can react with the sulfonic acid group under acidic or basic conditions.

Major Products

    Oxidation: Oxidation of the alcohol group can yield 4-methoxybut-2-ynoic acid.

    Reduction: Reduction of the alkyne group can produce 4-methoxybut-2-ene-1-ol or 4-methoxybutane-1-ol.

    Substitution: Substitution reactions can form sulfonamides or sulfonate esters.

Scientific Research Applications

Benzenesulfonic acid;4-methoxybut-2-yn-1-ol has various applications in scientific research:

Mechanism of Action

The mechanism of action of benzenesulfonic acid;4-methoxybut-2-yn-1-ol involves its functional groups:

    Sulfonic Acid Group: Acts as a strong acid, capable of donating protons and participating in acid-catalyzed reactions.

    Alkyne Group: Provides a site for addition reactions, such as hydrogenation or halogenation.

    Alcohol Group: Can form hydrogen bonds and participate in nucleophilic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    p-Toluenesulfonic Acid: Similar sulfonic acid group but with a methyl group instead of an alkyne and alcohol.

    Sulfanilic Acid: Contains a sulfonic acid group attached to an aniline ring.

    Methanesulfonic Acid: A simpler sulfonic acid without aromatic or alkyne groups.

Properties

CAS No.

62690-41-9

Molecular Formula

C11H14O5S

Molecular Weight

258.29 g/mol

IUPAC Name

benzenesulfonic acid;4-methoxybut-2-yn-1-ol

InChI

InChI=1S/C6H6O3S.C5H8O2/c7-10(8,9)6-4-2-1-3-5-6;1-7-5-3-2-4-6/h1-5H,(H,7,8,9);6H,4-5H2,1H3

InChI Key

CLTMLGUHNXMPHS-UHFFFAOYSA-N

Canonical SMILES

COCC#CCO.C1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

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